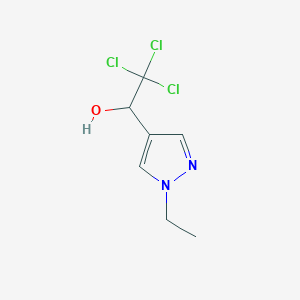

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSAZLRUGDHKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthesis Methods

Reaction Conditions and Parameters

- Temperature: Typically maintained between 0°C and room temperature to control reaction rate and selectivity.

- Solvent: Common solvents include dichloromethane, ethanol, or acetonitrile, depending on solubility and reactivity.

- Inert Atmosphere: Nitrogen or argon atmosphere to prevent oxidation or hydrolysis.

- Reaction Time: Usually ranges from 2 to 24 hours, monitored via TLC or NMR.

Notes on the Synthesis

- The purity of starting materials significantly influences yield and purity.

- The reaction's regioselectivity is generally high, favoring the formation of the desired ethanol derivative.

- Post-reaction purification is crucial to remove unreacted starting materials and by-products.

Data Table Summarizing Preparation Methods

Research Findings and Variations

Recent studies suggest that substituting different pyrazole derivatives or modifying reaction conditions (e.g., using microwave-assisted synthesis) can optimize yields and selectivity. However, the fundamental approach remains consistent across sources.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dichloromethyl or methyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Uses

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol has been studied for its potential as a pesticide and herbicide. Its chlorinated structure suggests efficacy against various pests and weeds. Research indicates that compounds with similar structures have shown promise in controlling agricultural pests effectively while minimizing environmental impact.

Pharmaceutical Development

This compound's unique structure positions it as a candidate for pharmaceutical applications. Preliminary studies suggest that it may exhibit antimicrobial properties. The pyrazole ring is known for enhancing biological activity in medicinal chemistry, making this compound a subject of interest for developing new drugs targeting bacterial infections.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the production of other chemical compounds. Its chlorinated nature allows it to participate in various reactions, such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the synthesis of complex organic molecules.

Case Study 1: Agricultural Efficacy

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound as a herbicide. The results indicated a significant reduction in weed biomass compared to control groups when applied at specific concentrations. The compound demonstrated selectivity for target species while being less harmful to non-target plants.

Case Study 2: Antimicrobial Activity

In another investigation published in the Journal of Medicinal Chemistry, the antimicrobial properties of this compound were assessed against various bacterial strains. The findings revealed that it inhibited the growth of several pathogens at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variation on the Pyrazole Ring

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

- CAS No.: 1338495-17-2

- Molecular Formula : C₆H₇Cl₃N₂O

- Molecular Weight : 229.49 g/mol

- Key Differences: Replaces the ethyl group with a methyl substituent at position 1 of the pyrazole. Lower molecular weight (229.49 vs. Discontinued commercial availability may limit practical applications .

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

- CAS No.: 1338495-32-1

- Molecular Formula : C₇H₉Cl₃N₂O

- Molecular Weight : 243.51 g/mol

- Key Differences :

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol

- CAS No.: 1338494-75-9

- Molecular Formula : C₈H₁₁Cl₃N₂O

- Molecular Weight : 257.545 g/mol

- Key Differences :

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| Target Compound (Ethyl-substituted) | 243.51 | Not reported | Not reported | ~1.7* |

| Methyl-substituted (CAS 1338495-17-2) | 229.49 | Not reported | Not reported | ~1.5* |

| Ethyl+Methyl-substituted (CAS 1338494-75-9) | 257.545 | 346.8 | 1.5 | 1.83 |

*Estimated based on structural analogs.

Functional Group Modifications

Trichloroethanol vs. Trifluoroethanol Analogues

- Example: 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (CAS Not Provided) Replaces trichloromethyl with trifluoromethyl.

Pyrazole vs. Phenyl Substituents

- Example: Dicofol metabolites (e.g., 2,2,2-trichloro-1-(4-chlorophenyl)ethanol) Key Difference: Pyrazole rings offer nitrogen-based hydrogen bonding sites, unlike chlorophenyl groups. Application: Pyrazole derivatives are more common in agrochemicals due to tunable electronic properties .

Commercial and Research Relevance

- Availability : The target compound and its ethyl+methyl analog (CAS 1338494-75-9) are listed in specialty chemical catalogs, while methyl-substituted versions are discontinued .

- Applications: Pharmaceuticals: Pyrazole ethanol derivatives are intermediates in drug synthesis (e.g., kinase inhibitors). Agrochemicals: Trichloroethanol moieties enhance pesticidal activity by interacting with biological targets .

Biologische Aktivität

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol (CAS No. 1338495-16-1) is a chlorinated organic compound belonging to the pyrazole class. Its unique structure, featuring a trichloromethyl group and a pyrazole ring, suggests potential biological activity that merits investigation. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉Cl₃N₂O

- Molecular Weight : 243.51 g/mol

- CAS Number : 1338495-16-1

- MDL Number : MFCD20441407

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Cytotoxic Effects : Research has shown that this compound induces cytotoxicity in various cancer cell lines. The cytotoxic effects are thought to be mediated through apoptosis and necrosis pathways .

Biological Activity Data

| Biological Activity | Target | Effect |

|---|---|---|

| DHFR Inhibition | Dihydrofolate Reductase | Antiproliferative |

| Antimicrobial | Various Bacteria | Growth Inhibition |

| Cytotoxicity | Cancer Cell Lines | Induction of Apoptosis |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of chlorinated pyrazoles found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated strong bactericidal properties comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol with high purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting substituted pyrazole intermediates with trichloroethanol precursors under reflux in ethanol with glacial acetic acid as a catalyst . Purification via recrystallization (ethanol or acetonitrile) and characterization by HPLC or NMR ensures >95% purity. Critical parameters include reaction time (4–6 hours), temperature (70–80°C), and stoichiometric control of the trichloroethyl group to avoid side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H/13C NMR and FTIR are primary tools for structural confirmation. For example, the trichloroethyl group’s protons appear as a singlet near δ 5.2–5.5 ppm in NMR, while the pyrazole ring protons resonate between δ 7.2–8.0 ppm . IR stretches for C-Cl bonds occur at 600–800 cm⁻¹. Mass spectrometry (ESI-MS) confirms molecular weight, with the trichloroethyl fragment contributing a distinct isotopic pattern .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trichloroethyl group is sensitive to hydrolysis; thus, storage in anhydrous solvents (e.g., DMF or DMSO) under inert gas is recommended. Degradation products, such as dechlorinated derivatives, can be identified via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. The trichloroethyl group’s spatial arrangement and potential hydrogen-bonding motifs (e.g., O–H···N interactions with the pyrazole ring) can be mapped. For example, analogous pyrazole derivatives show intermolecular hydrogen bonds stabilizing the crystal lattice, with bond lengths refined to <0.01 Å precision . Twinning or disorder in the trichloroethyl moiety requires iterative refinement and electron density analysis .

Q. What strategies address contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Researchers should:

- Validate purity via orthogonal methods (e.g., HPLC + NMR).

- Replicate assays under controlled conditions (e.g., fixed pH, serum-free media).

- Use computational docking (e.g., AutoDock Vina) to compare binding modes of the compound and its impurities to target proteins (e.g., cytochrome P450 enzymes) .

Q. How can computational methods predict the compound’s reactivity in novel derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing trichloroethyl group lowers the pyrazole ring’s HOMO energy, reducing nucleophilic attack susceptibility. Fukui indices can predict regioselectivity for derivatization (e.g., substitution at the pyrazole C-4 position) .

Q. What experimental designs optimize catalytic efficiency in asymmetric synthesis of this compound?

Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during pyrazole-ethanol bond formation. Reaction parameters to optimize include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.